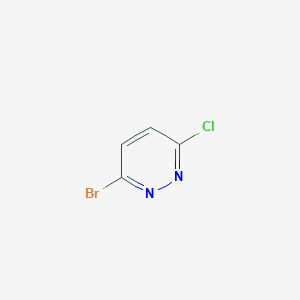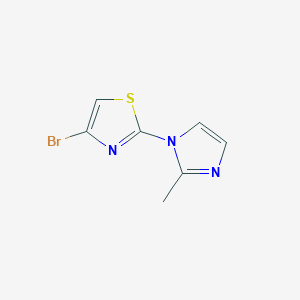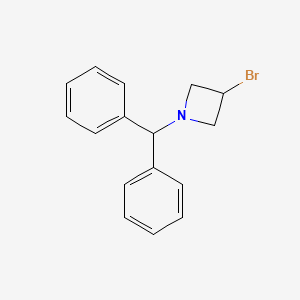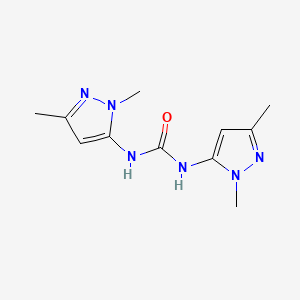
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Complexes :
- "1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea" and similar compounds have been used in the synthesis and characterization of metallomacrocyclic palladium(II) complexes, demonstrating varied formations based on solvents used (Guerrero et al., 2008).
- These compounds have also been involved in forming didentate bispyrazole ligands with divalent copper, zinc, and cobalt, showcasing unique eight-ring chelates and various geometries in their structure (Schuitema et al., 2001).
Facile Synthesis of Ligands :
- The compound has been utilized in the facile synthesis of flexible ligands, such as bis(pyrazol-1-yl)alkanes, which are important in various chemical syntheses (Potapov et al., 2007).
Novel Synthesis Methods :
- It has been used in novel synthesis methods, such as the creation of pyridine-pyrimidines and their bis-derivatives, showcasing its versatility in chemical synthesis (Rahmani et al., 2018).
Study of Corrosion Inhibitors :
- Research has explored the potential activity of bipyrazole derivatives, including "this compound," as corrosion inhibitors, using density functional theory to understand their efficiencies and reactive sites (Wang et al., 2006).
Anion Tuning in Hydrogels :
- The compound is involved in anion tuning of the rheology, morphology, and gelation of low molecular weight salt hydrogelators, showing the influence of anions on the physical properties of gels (Lloyd & Steed, 2011).
Structural Characterization and Bioassay Screening :
- Its derivatives have been used in the synthesis, structural characterization, and bioassay screening of dimeric bis[dicarboxylatotetraorganodistannoxanes], providing insights into their fungicide, insecticide, miticide activities, and cytotoxicities (Wen et al., 2005).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, are present in several biologically and medicinally active compounds . They have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they interact with their targets in a variety of ways .
Biochemical Pathways
Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they have multiple effects at the molecular and cellular level .
Action Environment
This suggests that they interact with multiple targets, affect multiple biochemical pathways, and have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1,3-Bis(1,3-dimethyl-1H-pyrazol-5-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can form complexes with metal ions, which may further modulate enzyme activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status. Moreover, this compound can influence cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its breakdown. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways, while high doses may lead to toxic or adverse effects. For instance, high doses of this compound can induce oxidative stress and damage cellular components, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For example, it has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can affect the activity of nuclear proteins, thereby modulating gene expression and cellular responses .
properties
IUPAC Name |
1,3-bis(2,5-dimethylpyrazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-7-5-9(16(3)14-7)12-11(18)13-10-6-8(2)15-17(10)4/h5-6H,1-4H3,(H2,12,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQIDOCNCFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)
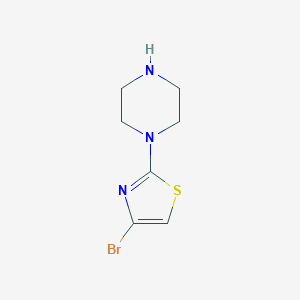
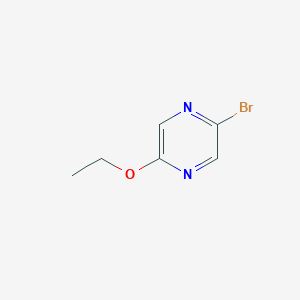
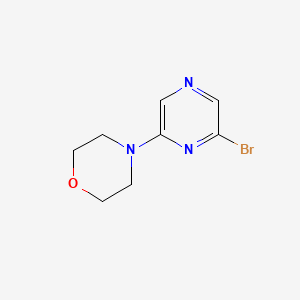

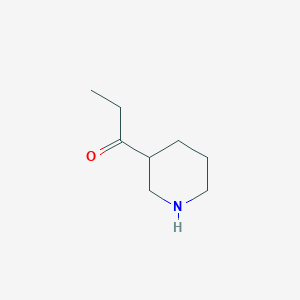
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)

